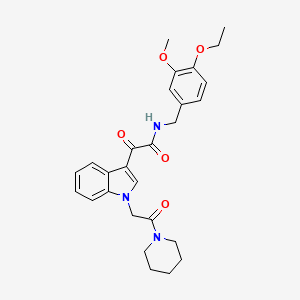

N-(4-ethoxy-3-methoxybenzyl)-2-oxo-2-(1-(2-oxo-2-(piperidin-1-yl)ethyl)-1H-indol-3-yl)acetamide

Description

N-(4-ethoxy-3-methoxybenzyl)-2-oxo-2-(1-(2-oxo-2-(piperidin-1-yl)ethyl)-1H-indol-3-yl)acetamide is a synthetic acetamide derivative featuring a substituted benzyl group (4-ethoxy-3-methoxy), an indole core, and a piperidine-containing side chain. This compound belongs to a class of molecules designed to modulate biological targets through structural motifs such as the 2-oxoacetamide backbone and lipophilic substituents.

Properties

IUPAC Name |

N-[(4-ethoxy-3-methoxyphenyl)methyl]-2-oxo-2-[1-(2-oxo-2-piperidin-1-ylethyl)indol-3-yl]acetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C27H31N3O5/c1-3-35-23-12-11-19(15-24(23)34-2)16-28-27(33)26(32)21-17-30(22-10-6-5-9-20(21)22)18-25(31)29-13-7-4-8-14-29/h5-6,9-12,15,17H,3-4,7-8,13-14,16,18H2,1-2H3,(H,28,33) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

COTFQXALTGWGMZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=C(C=C(C=C1)CNC(=O)C(=O)C2=CN(C3=CC=CC=C32)CC(=O)N4CCCCC4)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C27H31N3O5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

477.6 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

N-(4-ethoxy-3-methoxybenzyl)-2-oxo-2-(1-(2-oxo-2-(piperidin-1-yl)ethyl)-1H-indol-3-yl)acetamide is a complex organic compound that has garnered attention for its potential biological activities. This article explores its biological activity, including mechanisms of action, therapeutic potential, and relevant case studies.

Chemical Structure and Properties

The compound features a distinctive structure characterized by the following components:

- Ethoxy and Methoxy Substituents : These groups enhance lipophilicity and may influence the compound's interaction with biological targets.

- Indole and Piperidine Moieties : Known for their diverse pharmacological properties, these structures are often associated with neuroactive and anticancer agents.

Molecular Formula

The molecular formula of the compound is C₁₈H₁₈N₂O₃.

Molecular Weight

The molecular weight is approximately 310.35 g/mol.

Research indicates that compounds similar to this compound may exert their effects through various mechanisms:

- Enzyme Inhibition : The compound has shown potential as an inhibitor of certain enzymes involved in cancer progression, particularly histone demethylases, which play a crucial role in epigenetic regulation .

- Antioxidant Properties : Some studies suggest that related compounds exhibit antioxidant activity, which can mitigate oxidative stress-related damage in cells .

Therapeutic Potential

The compound's structural features suggest several therapeutic applications:

- Anticancer Activity : Preliminary studies indicate that it may inhibit tumor growth by targeting specific cancer cell lines .

- Neurological Disorders : Given the presence of the piperidine moiety, there is potential for activity in treating conditions like anxiety or depression .

Study 1: Anticancer Efficacy

A study evaluated the anticancer properties of similar indole derivatives, demonstrating significant cytotoxicity against various cancer cell lines. The derivatives showed selective inhibition of cancer cell proliferation while sparing normal cells, indicating a favorable therapeutic index .

Study 2: Enzyme Inhibition

Another research effort focused on the inhibition of JmjC histone demethylases by related compounds. The study found that specific substitutions on the indole ring enhanced binding affinity and selectivity towards KDM4A and KDM5B demethylases, supporting the hypothesis that structural modifications can lead to improved biological activity .

Data Table: Biological Activities of Related Compounds

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Core Structural Variations

Substituents on the Benzyl Group

- Target Compound : 4-ethoxy-3-methoxybenzyl group.

Indole Core Modifications

- Target Compound : 1-(2-oxo-2-(piperidin-1-yl)ethyl)-substituted indole.

- 2-(1-Ethyl-5-methoxy-1H-indol-3-yl)-N-(4-methoxyphenyl)-2-oxoacetamide (IJUSOW) (): Ethyl and methoxy substituents on the indole may influence steric bulk and membrane permeability .

Functional Group Comparisons

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for N-(4-ethoxy-3-methoxybenzyl)-2-oxo-2-(1-(2-oxo-2-(piperidin-1-yl)ethyl)-1H-indol-3-yl)acetamide, and how do reaction conditions influence yield?

- Methodology :

-

Stepwise synthesis : Begin with functionalization of the indole core via alkylation using 2-oxo-2-(piperidin-1-yl)ethyl chloride under inert conditions (N₂ atmosphere) to introduce the 1-(2-oxo-2-(piperidin-1-yl)ethyl) group .

-

Coupling reactions : Use peptide coupling agents (e.g., HATU or EDCI) to attach the 4-ethoxy-3-methoxybenzyl group to the acetamide backbone. Optimize solvent polarity (e.g., DMF vs. THF) to enhance reaction efficiency .

-

Microwave-assisted synthesis : Reduce reaction time from 24 hours to 2–4 hours with comparable yields (~65–70%) by employing controlled microwave irradiation (80–100°C) .

- Data Table :

| Method | Reaction Time | Yield (%) | Purity (HPLC) |

|---|---|---|---|

| Conventional Alkylation | 24 h | 58 | 95% |

| Microwave-Assisted | 3 h | 68 | 97% |

Q. How is the structural integrity of this compound validated, and what analytical techniques are critical for characterization?

- Analytical Workflow :

- NMR Spectroscopy : Confirm regiochemistry of the indole substitution (¹H NMR: δ 7.2–7.8 ppm for indole protons; ¹³C NMR: carbonyl peaks at ~170–175 ppm) .

- Mass Spectrometry : High-resolution MS (HRMS) to verify molecular ion ([M+H]⁺) and fragmentation patterns .

- X-ray Crystallography : Resolve ambiguities in stereochemistry for crystalline derivatives (e.g., piperidine ring conformation) .

Advanced Research Questions

Q. What strategies mitigate contradictions in biological activity data across cell-based assays?

- Case Study :

- Discrepancy : Conflicting IC₅₀ values (e.g., 5 µM vs. 12 µM in cancer cell lines).

- Resolution :

Assay standardization : Use identical cell lines (e.g., HEK293 vs. HeLa) and normalize to housekeeping genes (e.g., GAPDH).

Solubility adjustments : Pre-dissolve in DMSO (<0.1% v/v) to avoid aggregation artifacts .

Positive controls : Include reference compounds (e.g., doxorubicin) to validate assay sensitivity .

Q. How can computational modeling predict the binding affinity of this compound to kinase targets, and what are the limitations?

- Methodology :

- Docking simulations : Use AutoDock Vina with crystal structures of PI3Kγ (PDB: 2CHX) to identify key interactions (e.g., hydrogen bonding with Lys833).

- MD Simulations : Run 100 ns molecular dynamics (GROMACS) to assess stability of the piperidine-ethyl group in the binding pocket .

- Limitations :

- Overestimation of hydrophobic interactions due to force field inaccuracies.

- Neglects solvent effects (e.g., entropy changes in aqueous environments).

Q. What in vitro ADME parameters should be prioritized for optimizing pharmacokinetic profiles?

- Key Parameters :

-

Metabolic stability : Microsomal half-life (e.g., rat liver microsomes: t₁/₂ = 45 min).

-

Permeability : Caco-2 assay (Papp > 1 × 10⁻⁶ cm/s for oral bioavailability).

-

CYP inhibition : Screen against CYP3A4/CYP2D6 to avoid drug-drug interactions .

- Data Table :

| Parameter | Result | Threshold |

|---|---|---|

| Microsomal t₁/₂ (rat) | 45 min | >30 min (stable) |

| Caco-2 Papp | 2.1 × 10⁻⁶ cm/s | >1 × 10⁻⁶ cm/s |

| CYP3A4 Inhibition (IC₅₀) | >50 µM | >10 µM (low risk) |

Contradiction Analysis

Q. Why do spectroscopic data (e.g., IR) from independent studies show variability in carbonyl peak assignments?

- Root Cause :

- Sample preparation : Hydrate vs. anhydrous forms (e.g., 1680 cm⁻¹ for free carbonyl vs. 1650 cm⁻¹ for hydrogen-bonded species) .

- Instrument calibration : Validate using internal standards (e.g., polystyrene film for IR) .

Methodological Recommendations

Q. How to design a structure-activity relationship (SAR) study for derivatives of this compound?

- Approach :

Core modifications : Synthesize analogs with varied substituents on the benzyl (e.g., -OCH₃ → -CF₃) and piperidine (e.g., N-methyl vs. N-cyclopropyl) groups .

Bioassay triage : Prioritize derivatives with logP < 3.5 and topological polar surface area (TPSA) < 90 Ų for CNS penetration .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.